molecular formula C9H6F2N2O3 B3289523 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid CAS No. 858661-80-0

6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid

Cat. No. B3289523
CAS RN: 858661-80-0
M. Wt: 228.15 g/mol
InChI Key: WOTMSMCFGIWLNI-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid, also known as Difluoromethoxyindazole or DFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DFMI is a potent inhibitor of the transcription factor STAT3, which has been implicated in the development and progression of various types of cancer.

Mechanism of Action

DFMI exerts its effects by inhibiting the activity of the transcription factor STAT3. STAT3 is a key regulator of various cellular processes, including cell growth, differentiation, and survival. Aberrant activation of STAT3 has been observed in many types of cancer, making it an attractive target for cancer therapy. By inhibiting STAT3, DFMI induces apoptosis in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
DFMI has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on STAT3, DFMI has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. DFMI has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

DFMI has several advantages for use in lab experiments. It is a potent inhibitor of STAT3, making it a valuable tool for studying the role of STAT3 in cancer development and progression. DFMI has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy. However, DFMI has some limitations, including its complex synthesis process and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on DFMI. One area of interest is the development of more efficient and cost-effective synthesis methods for DFMI. Another area of interest is the identification of biomarkers that can predict the response to DFMI treatment. Additionally, further studies are needed to investigate the potential use of DFMI in combination with other cancer therapies. Overall, DFMI has great potential as a therapeutic agent for the treatment of cancer, and further research is needed to fully explore its potential.

Scientific Research Applications

DFMI has been extensively studied for its potential applications in cancer research. The inhibition of STAT3 by DFMI has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the suppression of tumor growth. DFMI has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

6-(difluoromethoxy)-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O3/c10-9(11)16-4-1-2-5-6(3-4)12-13-7(5)8(14)15/h1-3,9H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTMSMCFGIWLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696961
Record name 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858661-80-0
Record name 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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